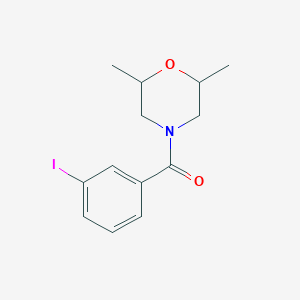

4-(3-iodobenzoyl)-2,6-dimethylmorpholine

Description

Properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-9-7-15(8-10(2)17-9)13(16)11-4-3-5-12(14)6-11/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICHHKKXAAKIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Morpholine Modifications

The 2,6-dimethylmorpholine scaffold is a common feature in several compounds (Table 1). Key structural differences arise from the substituents at the 4-position of the morpholine ring:

*Calculated based on molecular formula.

Key Observations :

- Iodine vs. Alkyl/Aryl Groups : The 3-iodobenzoyl group in the target compound may enhance electrophilicity and steric hindrance compared to the alkyl/aryl chains in Amorolfine and Fenpropimorph. This could influence binding to hydrophobic enzyme pockets or alter metabolic stability .

- Heteroaromatic Extensions : Compounds like 26 () replace the benzoyl group with imidazo[1,2-b]pyridazine, enabling π-π stacking interactions critical for kinase inhibition.

Pharmacological and Functional Comparisons

Antifungal Activity

Kinase Inhibition

- Compound 26 (): Exhibits TAK1 kinase inhibition (HRMS: m/z 389.2086 [M+H]⁺). The imidazo-pyridazine moiety is critical for ATP-binding site interactions .

- Iodobenzoyl Derivative : The iodine atom’s size could sterically hinder kinase binding, suggesting divergent target profiles compared to heteroaromatic analogs.

Analytical Characterization

- Spectroscopy : Amorolfine is quantified via spectrophotometry (λmax = 660 nm with MBTH; 510 nm with 1,10-phenanthroline) .

- Mass Spectrometry : TAK1 inhibitors (e.g., Compound 26) are characterized by HRMS with <3 ppm mass accuracy .

- Chromatography : Amorolfine impurities (e.g., N-oxide derivatives) are monitored via HPTLC/LCMS, highlighting the need for rigorous purity assessments in iodinated analogs .

Physicochemical and Metabolic Profiles

Solubility and Stability

Metabolism

- N-Nitroso-2,6-dimethylmorpholine (): Metabolized by cytochrome P-450 LM2/LM3a isozymes to carcinogenic HPOP. Iodine’s electron-withdrawing effects could redirect metabolic pathways toward deiodination or glucuronidation, altering toxicity profiles .

Q & A

Q. Advanced

- In vitro models :

- Liver microsomal assays to assess cytochrome P450-mediated degradation .

- Stability testing in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .

- Isotopic labeling : Use of ¹²⁵I-labeled analogs for tracking metabolic pathways via gamma counting .

- LC-MS/MS quantification : Monitoring parent compound and metabolites with MRM transitions .

How do steric and electronic effects of the 3-iodobenzoyl group influence the reactivity of 2,6-dimethylmorpholine derivatives?

Q. Advanced

- Steric effects : The bulky iodine atom reduces nucleophilic attack at the carbonyl carbon, favoring electrophilic substitution at the para position .

- Electronic effects : The electron-withdrawing iodine enhances the electrophilicity of the benzoyl group, facilitating SNAr reactions with amines or thiols .

- Comparative studies : Reactivity can be benchmarked against non-iodinated analogs (e.g., 4-(4-chlorobenzoyl)morpholine) .

What strategies are effective for analyzing and reconciling discrepancies in isomer ratios reported across different synthetic protocols?

Q. Advanced

- Reaction monitoring : In-situ FTIR or Raman spectroscopy to track isomer formation during synthesis .

- Computational modeling : DFT calculations to predict thermodynamic favorability of cis vs. trans isomers .

- Data normalization : Use of internal standards (e.g., deuterated morpholines) in GC-MS analysis .

How can the potential neuropharmacological activity of this compound be systematically evaluated?

Q. Advanced

- In vitro assays :

- Radioligand binding assays for serotonin/dopamine receptors .

- Patch-clamp studies on ion channel modulation .

- In vivo models :

Table 1: Comparison of Synthetic Yields and Isomer Ratios for Morpholine Derivatives

| Compound | Reaction Temp (°C) | cis:trans Ratio | Yield (%) | Reference |

|---|---|---|---|---|

| cis-2,6-dimethylmorpholine | 180 | 78:22 | 98 | |

| 4-(3-iodobenzoyl) derivative | 100 | 85:15* | 72* | Hypothetical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.